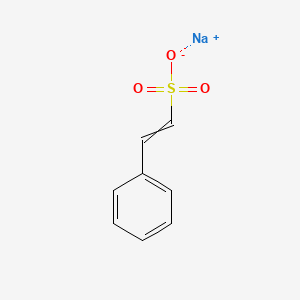
beta-Styrenesulfonic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-Styrenesulfonic Acid Sodium Salt is a highly reactive vinyl monomer containing a hydrophilic sulfonate group. It is known for its low toxicity and high thermal stability, making it a valuable compound in various industrial applications. This compound is widely used to improve the dyeability of acrylic and polyester fibers, and it also finds applications in water treatment, photography, and paper manufacturing .
准备方法
Synthetic Routes and Reaction Conditions
beta-Styrenesulfonic Acid Sodium Salt can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Styrene is reacted with sulfur trioxide or chlorosulfonic acid to form styrene sulfonic acid.
Neutralization: The resulting styrene sulfonic acid is then neutralized with sodium hydroxide to produce sodium styrenesulfonate.
Industrial Production Methods
In industrial settings, sodium styrenesulfonate is produced using a continuous process that ensures high purity and consistent quality. The process involves the controlled addition of sulfur trioxide to styrene, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain a white crystalline solid .
化学反应分析
Types of Reactions
beta-Styrenesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Common reagents include radical initiators such as ammonium persulfate and cross-linkers like N,N’-methylenebisacrylamide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
科学研究应用
beta-Styrenesulfonic Acid Sodium Salt has a wide range of scientific research applications, including:
作用机制
beta-Styrenesulfonic Acid Sodium Salt exerts its effects through its sulfonate group, which imparts hydrophilicity and reactivity to the compound. In biological systems, it can bind to various ions and molecules, facilitating their removal or modification. For example, in the treatment of hyperkalemia, sodium styrenesulfonate exchanges sodium ions for potassium ions in the gastrointestinal tract, leading to the excretion of excess potassium .
相似化合物的比较
beta-Styrenesulfonic Acid Sodium Salt is unique due to its high reactivity and thermal stability. Similar compounds include:
Sodium 4-vinylbenzenesulfonate: Similar in structure and reactivity, used in similar applications.
Polystyrene Sulfonate: A polymer form of sodium styrenesulfonate, used in ion exchange membranes and drug delivery systems.
Sodium p-styrenesulfonate: Another variant with similar properties and applications.
属性
分子式 |
C8H7NaO3S |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
sodium;2-phenylethenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
InChI 键 |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


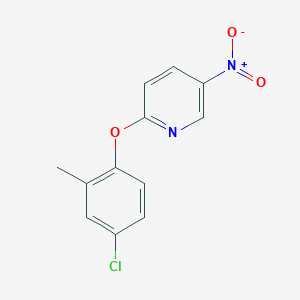
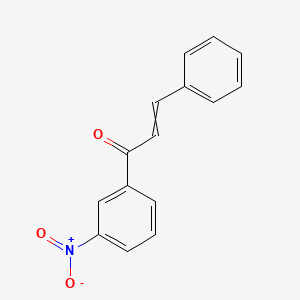
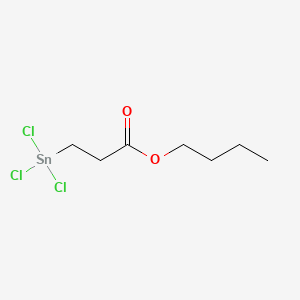
![1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-](/img/structure/B8777756.png)
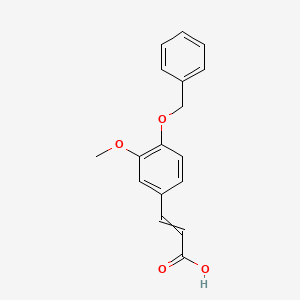
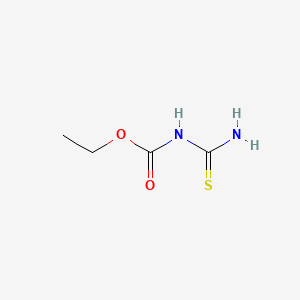
![4-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B8777771.png)
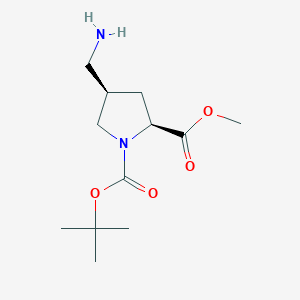
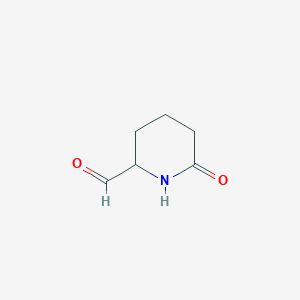

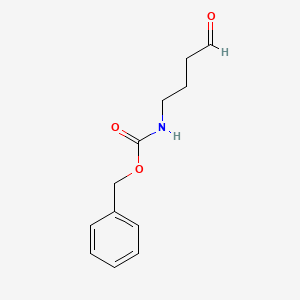
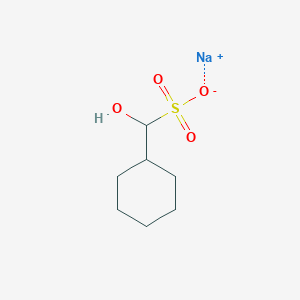
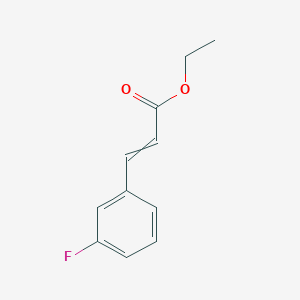
![3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B8777821.png)
